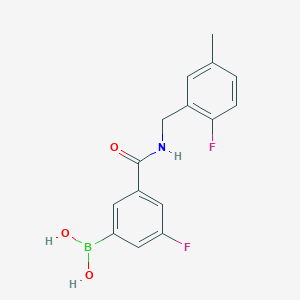
3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-5-((2-fluoro-5-methylbenzyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C15H14BF2NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-5-((2-fluoro-5-methylbenzyl)carbamoyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halides or pseudohalides.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biphenyl derivatives.
Oxidation: Phenolic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(3-Fluoro-5-((2-fluoro-5-methylbenzyl)carbamoyl)phenyl)boronic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in forming carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can inhibit specific biological pathways.
Industry: Used in the synthesis of advanced materials and pharmaceuticals
Mechanism of Action
The mechanism of action of (3-Fluoro-5-((2-fluoro-5-methylbenzyl)carbamoyl)phenyl)boronic acid primarily involves its ability to form stable complexes with various catalysts and reactants. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds. The compound’s boronic acid group can also interact with enzyme active sites, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-5-methylphenyl)boronic acid
- (3-Fluoro-5-methoxycarbonylphenyl)boronic acid
- (3-Fluoro-5-isopropoxyphenyl)boronic acid
Uniqueness
(3-Fluoro-5-((2-fluoro-5-methylbenzyl)carbamoyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective organic transformations and potential biological applications .
Biological Activity
3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid is a compound of interest due to its potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H14BF2N O3
- Molecular Weight : 305.09 g/mol
- CAS Number : 1449132-38-0
The biological activity of boronic acids often involves their ability to interact with biomolecules such as proteins and enzymes. Specifically, the presence of the boron atom allows for reversible covalent bonding with diols, which is crucial in the inhibition of certain enzymes. The fluorine substituents in this compound enhance its lipophilicity and acidity, potentially increasing its binding affinity to target biomolecules.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance:
- In vitro Studies : The compound has shown moderate activity against Candida albicans and higher activity against Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values lower than some established antifungal agents like Tavaborole (AN2690) .
Enzyme Inhibition
The compound's mechanism may involve the inhibition of leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis in various microorganisms. This inhibition can lead to a disruption in protein synthesis, ultimately affecting microbial growth and survival .
Case Studies
- Study on Antifungal Activity : A study conducted on 5-trifluoromethyl-2-formylphenylboronic acid demonstrated its ability to inhibit Candida albicans by targeting LeuRS, suggesting that similar compounds could share this mechanism .
- Comparative Analysis : Research comparing various arylboronic acids revealed that those with fluorine substitutions had enhanced antimicrobial properties, likely due to increased acidity and improved binding characteristics .
Data Tables
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | < 10 | Candida albicans |
| Tavaborole (AN2690) | 20 | Candida albicans |
| 5-Trifluoromethyl-2-formylphenylboronic acid | < 5 | Aspergillus niger |
| 2-formylphenylboronic acids | < 15 | Escherichia coli |
Properties
Molecular Formula |
C15H14BF2NO3 |
|---|---|
Molecular Weight |
305.09 g/mol |
IUPAC Name |
[3-fluoro-5-[(2-fluoro-5-methylphenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H14BF2NO3/c1-9-2-3-14(18)11(4-9)8-19-15(20)10-5-12(16(21)22)7-13(17)6-10/h2-7,21-22H,8H2,1H3,(H,19,20) |
InChI Key |
VSXANLFUAFOBQD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NCC2=C(C=CC(=C2)C)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















